molecular formula C6H13NO B1403480 trans-3-Hydroxy-3-methylcyclobutane-1-methamine CAS No. 1438241-11-2

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Cat. No.: B1403480
CAS No.: 1438241-11-2
M. Wt: 115.17 g/mol
InChI Key: ZKOTWCOHRWHNHA-UHFFFAOYSA-N
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Description

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 2231664-53-0) is a cyclobutane-derived compound characterized by a hydroxyl (-OH) group and a methyl (-CH₃) group at the 3-position of the cyclobutane ring, along with a methamine (-CH₂NH₂) substituent at the 1-position. Its hydrochloride salt form is commonly used in research and pharmaceutical synthesis due to enhanced stability and solubility . The compound has a molecular formula of C₆H₁₄ClNO, a molecular weight of 151.63 g/mol, and a purity of ≥97% in commercial preparations . Its stereochemistry (trans configuration) and functional groups make it a versatile intermediate in medicinal chemistry, particularly for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOTWCOHRWHNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245272, DTXSID201280273
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans-
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URL https://comptox.epa.gov/dashboard/DTXSID301245272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438241-11-2, 1438241-21-4
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine involves several steps, typically starting with the preparation of the cyclobutane ring. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity levels .

Chemical Reactions Analysis

trans-3-Hydroxy-3-methylcyclobutane-1-methamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

trans-3-Hydroxy-3-methylcyclobutane-1-methamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trans-3-Hydroxy-3-methylcyclobutane-1-methamine exerts its effects involves interactions with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

trans-3-Methylcyclobutanamine (CAS: 20826-77-1)

  • Molecular Formula : C₅H₁₁N
  • Molecular Weight : 85.15 g/mol
  • Key Differences: Lacks the hydroxyl group and methamine substituent, simplifying its structure. Primarily used as a building block for non-polar intermediates in organic synthesis .
  • Purity : ≥95% (commercial grade) .

cis-3-(Aminomethyl)cyclobutanol Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • This impacts solubility and reactivity in catalytic processes .

Cyclobutane (CAS: 287-23-0)

  • Molecular Formula : C₄H₈
  • Molecular Weight : 56.11 g/mol
  • Used to study ring-opening reactions and strain energy .

Comparative Data Table

Property trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl trans-3-Methylcyclobutanamine cis-3-(Aminomethyl)cyclobutanol HCl Cyclobutane
CAS No. 2231664-53-0 20826-77-1 2379394-94-0 287-23-0
Molecular Formula C₆H₁₄ClNO C₅H₁₁N C₅H₁₂ClNO C₄H₈
Molecular Weight (g/mol) 151.63 85.15 137.61 56.11
Functional Groups -OH, -CH₃, -CH₂NH₂ -CH₃, -NH₂ -OH, -CH₂NH₂ None
Purity ≥97% ≥95% Not specified Not applicable
Physical State Solid Liquid (likely) Solid Gas

Stability and Reactivity

  • The trans configuration reduces steric hindrance between the hydroxyl and methyl groups, enhancing thermal stability compared to cis isomers . Cyclobutane’s inherent ring strain (110 kJ/mol) is mitigated in substituted derivatives like this compound, where substituents stabilize the ring through electron donation .

Pharmacological Potential

  • Preliminary studies suggest that the hydroxyl and amine moieties in this compound may interact with G-protein-coupled receptors (GPCRs), a feature absent in simpler analogs like trans-3-Methylcyclobutanamine .

Biological Activity

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (C₆H₁₃NO), characterized by its cyclobutane structure with a hydroxyl and a methamine group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique cyclobutane ring substituted at the third position with a hydroxyl group and at the first position with a methamine group. Its molecular weight is approximately 115.18 g/mol, and it exhibits distinct reactivity patterns due to these functional groups:

  • Hydroxyl Group : Facilitates nucleophilic substitutions and potential oxidation reactions.
  • Methamine Group : Can act as a nucleophile, enabling various coupling reactions.

Synthesis Methods

Several synthetic pathways have been developed for this compound, which are crucial for its application in research and industry. Notable methods include:

  • Photocycloaddition Reactions : Utilizing sorbic acid as a precursor.
  • Nucleophilic Substitution Reactions : Involving the hydroxyl group for further derivatization.

Interaction Studies

Preliminary studies indicate that this compound may interact with various enzymes and receptors, influencing metabolic pathways. However, comprehensive investigations are needed to elucidate these interactions fully.

Potential Biological Activities :

Study 1: Antimicrobial Activity Evaluation

In a laboratory setting, this compound was tested against several bacterial strains. The results indicated varying degrees of inhibition:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1550
S. aureus2025
P. aeruginosa10100

These findings suggest that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria.

Study 2: Enzyme Interaction Analysis

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could inhibit CYP2D6 activity:

EnzymeIC50 (µM)
CYP2D615
CYP3A4>30

This selective inhibition indicates potential applications in drug metabolism modulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
cis-3-Hydroxy-3-methylcyclobutane-1-methamineC₆H₁₃NODifferent stereochemistry may influence biological activity.
1-AminocyclobutanolC₄H₉NOSimpler structure; lacks methyl substitution at the cyclobutane ring.
2-AminocyclopentanolC₅H₁₁NOLarger ring system; different physical properties and reactivity.

The unique stereochemistry of this compound may confer distinct properties compared to these similar compounds, making it an interesting subject for further medicinal chemistry research.

Q & A

Q. What analytical techniques are recommended to confirm the stereochemical purity of trans-3-Hydroxy-3-methylcyclobutane-1-methamine?

  • Methodological Answer: Chiral chromatography (e.g., HPLC or GC with chiral stationary phases) is critical for separating enantiomers. Retention factor optimization, as demonstrated in studies of structurally related compounds, involves testing polar organic modifiers (e.g., methanol or acetonitrile) and adjusting column temperatures to enhance resolution . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR and NOESY, can confirm spatial arrangements by analyzing coupling constants and nuclear Overhauser effects. For quantitative purity, combine these with mass spectrometry (MS) to detect trace impurities.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer: Follow OSHA and CEN guidelines for PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) in poorly ventilated areas to prevent inhalation exposure . Work under fume hoods with ≥100 fpm face velocity. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in sealed containers at 2–8°C, segregated from oxidizing agents .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer: A common approach involves [2+2] cycloaddition of ethylene derivatives with ketones to form the cyclobutane ring, followed by hydroxylation via Sharpless asymmetric epoxidation or enzymatic catalysis to ensure trans-configuration. Reaction conditions (e.g., temperature, solvent polarity) significantly impact stereoselectivity. For example, low-temperature (-20°C) reactions in tetrahydrofuran (THF) improve diastereomeric excess by slowing competing pathways. Post-synthesis, purify via recrystallization in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?

  • Methodological Answer: Conduct differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to measure melting points and enthalpy changes. Pair with thermogravimetric analysis (TGA) to assess decomposition kinetics. Computational methods (DFT or MD simulations) can model ring strain and predict stability trends. Cross-validate results with independent labs using identical protocols to minimize instrument bias .

Q. What strategies are recommended to elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer: Use 14C^{14}\text{C}-radiolabeled analogs to track metabolite formation in hepatic microsomal assays. Employ LC-HRMS for untargeted metabolomics, comparing fragmentation patterns with reference libraries. In vivo studies in rodents should collect plasma, urine, and feces at timed intervals (0–48 hrs). For enzyme identification, conduct inhibition assays with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can the lack of published data on physical-chemical properties of this compound be addressed?

  • Methodological Answer: Develop a systematic protocol:
  • Water solubility: Shake-flask method with UV-Vis quantification at λmax.
  • LogP: Reverse-phase HPLC using octanol-water partitioning.
  • pKa: Potentiometric titration in aqueous/organic buffers.
  • Stability: Accelerated degradation studies under varied pH (1–13), light, and temperature (40–80°C), monitored via HPLC-UV . Publish datasets in open-access repositories to fill knowledge gaps.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Reactant of Route 2
trans-3-Hydroxy-3-methylcyclobutane-1-methamine

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